2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
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Overview
Description
2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a fluorinated organic compound It is characterized by the presence of both amino and fluoro groups on a phenyl ring, as well as a hexafluoro-propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester in the presence of palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hexafluoro-propan-2-ol moiety can enhance the compound’s lipophilicity, facilitating its penetration through cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 1-(4′-Amino-2′-fluoro)phenyl substituted fluoroquinolones
Uniqueness
2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to the presence of the hexafluoro-propan-2-ol moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H6F7NO |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(4-amino-2-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6F7NO/c10-6-3-4(17)1-2-5(6)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
InChI Key |
TUKCEJVHCXWTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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